molecular formula C10H21ClN2O3S B1424497 1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride CAS No. 1333860-27-7

1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B1424497
CAS No.: 1333860-27-7
M. Wt: 284.8 g/mol
InChI Key: OLAJLZQAMIURMF-UHFFFAOYSA-N
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Description

1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3S and a molecular weight of 284.8 g/mol . This compound is known for its unique structure, which includes a piperidine ring and an oxane (tetrahydropyran) ring, both of which are functionalized with sulfonyl and amine groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications .

Preparation Methods

The synthesis of 1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride typically involves multiple steps, starting with the preparation of the oxane ring followed by the introduction of the sulfonyl and amine groups. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonyl group.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl and amine groups play a crucial role in these interactions, facilitating binding to active sites and modulating the activity of the target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(Oxane-4-sulfonyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the hydrochloride salt form, which enhances its solubility and makes it more versatile for various applications .

Properties

IUPAC Name

1-(oxan-4-ylsulfonyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S.ClH/c11-9-1-5-12(6-2-9)16(13,14)10-3-7-15-8-4-10;/h9-10H,1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAJLZQAMIURMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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